molecular formula C11H18ClN3O2 B13543067 ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride CAS No. 2839157-81-0

ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride

Cat. No.: B13543067
CAS No.: 2839157-81-0
M. Wt: 259.73 g/mol
InChI Key: HNWUXRCSWTWGMW-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrazolo-diazocine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and diazocine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

Ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylate hydrochloride is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for further research and development.

Properties

CAS No.

2839157-81-0

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,4]diazocine-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-7-9-8-12-5-3-4-6-14(9)13-10;/h7,12H,2-6,8H2,1H3;1H

InChI Key

HNWUXRCSWTWGMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCCNCC2=C1.Cl

Origin of Product

United States

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